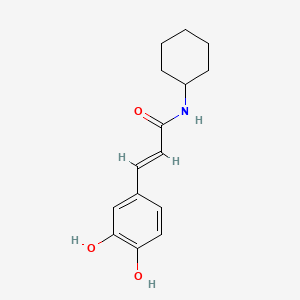
Cga-JK3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cga-JK3 is a compound known for its role as an inhibitor of IκB kinase, specifically targeting the IKKβ-catalyzed kinase activity . This compound is utilized primarily in scientific research to study its effects on various biological processes, particularly those related to inflammation and immune responses .
Preparation Methods
The synthesis of Cga-JK3 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route often includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are not widely documented, but custom synthesis services are available to provide this compound for research purposes .
Chemical Reactions Analysis
Cga-JK3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cga-JK3 has a wide range of applications in scientific research, including:
Chemistry: Used to study the inhibition of kinase activity and its effects on various chemical processes.
Biology: Employed in research on cellular signaling pathways, particularly those involving inflammation and immune responses.
Medicine: Investigated for its potential therapeutic effects in conditions related to inflammation and immune system disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting kinase activity.
Mechanism of Action
Cga-JK3 exerts its effects by inhibiting the kinase activity of IKKβ, a key enzyme in the NF-κB signaling pathway. This inhibition prevents the phosphorylation and subsequent degradation of IκBα, leading to the suppression of NF-κB activation. The molecular targets of this compound include IKKβ and other components of the NF-κB signaling pathway .
Comparison with Similar Compounds
Cga-JK3 is unique in its specific inhibition of IKKβ-catalyzed kinase activity. Similar compounds include:
Caffeic Acid: Known for its antioxidant properties and ability to inhibit various enzymes.
Quinic Acid: A metabolite of chlorogenic acid with various biological activities.
Chlorogenic Acid: A polyphenolic compound with antioxidant, anti-inflammatory, and anti-tumor properties
These compounds share some similarities with this compound in terms of their biological activities, but this compound is distinct in its specific targeting of IKKβ and its role in the NF-κB signaling pathway.
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
(E)-N-cyclohexyl-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H19NO3/c17-13-8-6-11(10-14(13)18)7-9-15(19)16-12-4-2-1-3-5-12/h6-10,12,17-18H,1-5H2,(H,16,19)/b9-7+ |
InChI Key |
BGHITLVWBRLDRS-VQHVLOKHSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)
![disodium;6-amino-4-hydroxy-5-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12372482.png)
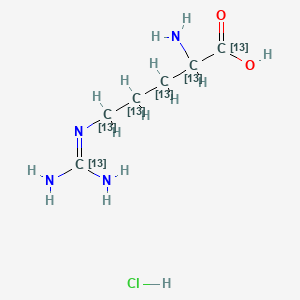
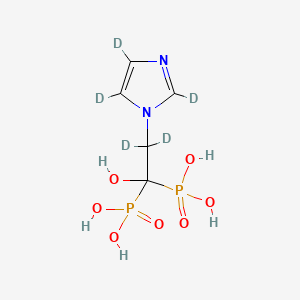

![azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12372510.png)
![(3S)-3-[[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid](/img/structure/B12372527.png)
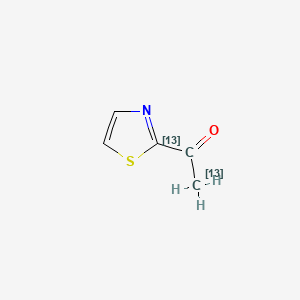
![(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-6-oxo-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B12372532.png)
![Trisodium;5-[[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-6-anilino-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B12372537.png)
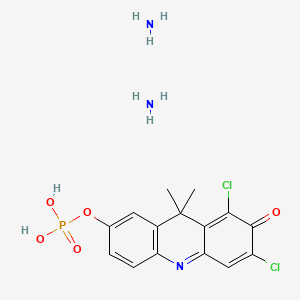

![2-[2-azidoethyl(dimethyl)azaniumyl]ethyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12372558.png)

